molecular formula C22H17N3O2S2 B2664098 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine CAS No. 860609-62-7

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine

Cat. No.: B2664098
CAS No.: 860609-62-7
M. Wt: 419.52
InChI Key: IGYXBIWQRLGLER-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenylsulfanyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Phenylsulfanyl Group Introduction: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the pyrimidine ring.

    Phenylsulfonyl Group Introduction: The phenylsulfonyl group is typically introduced through a sulfonylation reaction, where the phenylsulfanyl group is oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using strong oxidizing agents.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Thiophenol, amines, alcohols.

Major Products

    Oxidation Products: Sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with molecular targets such as enzymes and receptors are of particular interest in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfanyl)pyrimidine: Lacks the phenylsulfonyl group, which may result in different reactivity and biological activity.

    6-(Phenylsulfonyl)pyrimidine: Lacks the phenylsulfanyl group, affecting its chemical properties and applications.

    2-(4-Pyridinyl)pyrimidine: Lacks both the phenylsulfanyl and phenylsulfonyl groups, making it less complex and potentially less versatile.

Uniqueness

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is unique due to the presence of both phenylsulfanyl and phenylsulfonyl groups. This dual substitution provides a distinctive set of chemical properties, making it more versatile in various applications compared to its simpler analogs.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c26-29(27,20-9-5-2-6-10-20)16-18-15-21(28-19-7-3-1-4-8-19)25-22(24-18)17-11-13-23-14-12-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYXBIWQRLGLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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